molecular formula C8H11BO2 B123717 2,5-Dimethylphenylboronic acid CAS No. 85199-06-0

2,5-Dimethylphenylboronic acid

Cat. No. B123717
Key on ui cas rn: 85199-06-0
M. Wt: 149.98 g/mol
InChI Key: OOMZKLJLVGQZGV-UHFFFAOYSA-N
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Patent
US06323373B1

Procedure details

Magnesium turnings (13.3 g; 0.55 mol) are introduced into a baked-out, argon-blanketed apparatus, covered with about 30 ml of THF and a few crystals of iodine are added. Without stirring, a few drops of bromo-p-xylene (cf. Example A1 a)) were subsequently added to the solution. The Grignard reaction began very quickly and the remaining bromo-p-xylene (total amount: 92.5 g; about 70 ml; 0.5 mol) was subsequently added dropwise while stirring. The mixture was refluxed for 4 hours and then cooled. The Grignard solution was then transferred in a countercurrent of protective gas into a 500 ml dropping funnel and added dropwise to a solution of trimethyl borate (62.4 g; 67 ml; 0.6 mol) in 350 ml of THF while stirring at −70° C. (time: about 1 hour). A precipitate was formed during this addition. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 700 g of ice and 20 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted three times with chloroform and the combined organic phases were evaporated. The crude product was recrystallized from chloroform/hexane. This gave a colorless microcrystalline powder 47.71 g (64%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
67 mL
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
64%

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[CH3:12].[B:13](OC)([O:16]C)[O:14]C.S(=O)(=O)(O)O>BrC1C=C(C)C=CC=1C.C1COCC1>[CH3:12][C:6]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[B:13]([OH:16])[OH:14]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C
Step Four
Name
Quantity
67 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
ice
Quantity
700 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrC1=C(C=CC(=C1)C)C
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Without stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Example A1 a)) were subsequently added to the solution
CUSTOM
Type
CUSTOM
Details
The Grignard reaction
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
while stirring at −70° C. (time: about 1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A precipitate was formed during this addition
ADDITION
Type
ADDITION
Details
was then introduced
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from chloroform/hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 47.71 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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